N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core modified with a sulfanyl-linked dioxolane moiety and a 5-oxopyrrolidine-3-carboxamide group substituted with a 2-methylphenyl ring. The dioxolane ring (a cyclic ketal) may enhance solubility compared to purely lipophilic substituents, while the 2-methylphenyl group could influence steric interactions in biological targets.
Properties
IUPAC Name |
N-[5-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S2/c1-12-4-2-3-5-14(12)23-11-13(10-15(23)24)17(25)20-18-21-22-19(29-18)28-9-6-16-26-7-8-27-16/h2-5,13,16H,6-11H2,1H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOPLWUFAFTFLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCCC4OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide (CAS Number: 894047-23-5) is a novel synthetic molecule that incorporates a thiadiazole ring, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 450.5 g/mol. The structure features a thiadiazole moiety, which is known for its pharmacological significance. The incorporation of a dioxolane and a pyrrolidine ring enhances its chemical diversity and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O5S2 |
| Molecular Weight | 450.5 g/mol |
| CAS Number | 894047-23-5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have demonstrated significant cytotoxic effects against various cancer cell lines:
- MCF-7 Breast Cancer Cells : The derivative exhibited an IC50 value as low as 0.28 µg/mL, indicating potent growth inhibition through cell cycle arrest at the G2/M phase .
- HL-60 Acute Promyelocytic Leukemia Cells : Another study reported an IC50 of 9.6 µM, showcasing the compound's ability to down-regulate key proteins involved in cancer progression such as MMP2 and VEGFA .
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is recognized for its broad-spectrum antimicrobial properties. Compounds containing this moiety have been shown to exhibit:
- Antibacterial Effects : Thiadiazole derivatives have been effective against various bacterial strains, showing potential as new antimicrobial agents .
- Antifungal Properties : These compounds also demonstrate antifungal activity, making them candidates for treating fungal infections .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives often correlates with their structural features. Modifications at specific positions on the thiadiazole ring can enhance or diminish their activity:
- Substituents on position 5 of the thiadiazole significantly influence the inhibitory activity against microorganisms.
- The presence of hydrophobic moieties contributes to the overall bioactivity by enhancing membrane permeability and interaction with biological targets .
Case Study 1: Synthesis and Evaluation of Thiadiazole Derivatives
A study synthesized several derivatives based on the thiadiazole framework and evaluated their anticancer properties using various cell lines. The results indicated that modifications to the aryl substituents could lead to enhanced cytotoxicity against cancer cells while maintaining low toxicity in normal cells.
Case Study 2: Antimicrobial Screening
In another investigation, a series of thiadiazole compounds were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent antibacterial effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Comparison with Similar Compounds
Key Observations:
4-Fluorophenyl (in ) introduces electronegativity, which could enhance binding affinity to polar enzyme active sites. 2,3-Dimethylphenyl (in ) increases steric hindrance, possibly reducing off-target interactions.
Thiadiazole Substituents: The dioxolane-ethylsulfanyl chain in the target compound likely improves aqueous solubility compared to isopropyl () or methoxyethyl () groups. Ethyl and furan substituents () prioritize lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility.
Hypothesized Pharmacokinetic and Bioactivity Profiles
While direct bioactivity data for the target compound is unavailable, inferences can be drawn from structural analogues:
- Solubility : The dioxolane moiety in the target compound likely confers higher solubility than analogues with purely alkyl (e.g., isopropyl) or aromatic (e.g., furan) groups.
- Metabolic Stability : The dioxolane ring may undergo hydrolysis in vivo, generating reactive intermediates, whereas methoxyethyl () or fluorophenyl () groups might exhibit slower metabolic degradation.
- Bioactivity : Thiadiazoles with sulfanyl linkages (e.g., ) are frequently associated with kinase or protease inhibition. The dioxolane group could modulate activity against carbohydrate-binding proteins or enzymes involved in oxidative stress pathways, similar to ferroptosis-inducing compounds (see ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
